molecular formula C20H21Cl2N3O2 B4412244 2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide

2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No. B4412244
M. Wt: 406.3 g/mol
InChI Key: KLDDRLFQEIWQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can result in the repression of gene transcription. JNJ-26481585 has been studied for its potential therapeutic use in various diseases, including cancer and neurological disorders.

Mechanism of Action

2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This results in the accumulation of acetylated histones, which can lead to changes in gene expression. The exact mechanism by which this compound exerts its anticancer and neuroprotective effects is still being studied, but it is thought to involve the regulation of multiple signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to reduce tumor growth in animal models of various cancers, including prostate cancer, breast cancer, and leukemia. In addition, this compound has been shown to improve cognitive function and reduce neurodegeneration in animal models of Huntington's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for use in laboratory experiments. It is a relatively non-specific inhibitor of HDAC enzymes, and its effects on gene expression can be unpredictable. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

For research on 2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide could include:
- Clinical trials to evaluate the safety and efficacy of this compound in cancer and neurological disorders.
- Studies to identify the specific signaling pathways that are regulated by this compound.
- Development of more specific HDAC inhibitors that target specific isoforms of the enzyme.
- Studies to determine the optimal dosing and administration of this compound for therapeutic use.
- Investigation of the potential use of this compound in combination with other anticancer or neuroprotective agents.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic use in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and this compound has demonstrated similar effects in preclinical studies. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
This compound has also been studied for its potential use in neurological disorders, such as Huntington's disease and Alzheimer's disease. HDAC inhibitors have been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases, and this compound has demonstrated similar effects in preclinical studies.

properties

IUPAC Name

2-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(13-17(18)22)23-20(27)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDDRLFQEIWQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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